molecular formula C25H25N3O3S2 B3012289 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide CAS No. 923173-24-4

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide

Cat. No.: B3012289
CAS No.: 923173-24-4
M. Wt: 479.61
InChI Key: GBKAKPCZFAEXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide (CAS 923173-24-4) is a synthetic small molecule with a molecular formula of C25H25N3O3S2 and a molecular weight of 479.61 g/mol . This chemical is offered with a guaranteed purity of 90% or higher and is intended for research applications exclusively . Compounds featuring the benzothiazole scaffold are of significant interest in medicinal chemistry, particularly in neuroscience research . The structural elements present in this molecule are found in compounds investigated for their potential to interact with central nervous system (CNS) targets . Research into Alzheimer's disease (AD), the leading cause of dementia affecting over 55 million people globally, often involves small molecules that can modulate key neural targets . Current therapeutic strategies for AD include cholinesterase inhibitors, which aim to increase acetylcholine levels in the brain to alleviate cognitive symptoms, and inhibitors of Aβ plaque accumulation, a hallmark pathological feature of the disease . The specific research applications and biological activity profile of this compound are an active area of scientific investigation. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-18-10-11-19(2)24-23(18)27-25(32-24)28(17-20-12-14-26-15-13-20)22(29)9-6-16-33(30,31)21-7-4-3-5-8-21/h3-5,7-8,10-15H,6,9,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKAKPCZFAEXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=NC=C3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide, with a molecular formula of C25H25N3O3S2 and a molecular weight of 479.61 g/mol, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Synthesis Overview

The synthesis of this compound typically involves multi-step reactions, including acylation and coupling processes. The initial steps may include the reaction of 4,7-dimethylbenzo[d]thiazole with an appropriate acyl chloride in the presence of bases like triethylamine to form the corresponding amide. The final product is characterized by its sulfonamide and thiazole functionalities, which are crucial for its biological activity.

This compound is believed to exert its biological effects through interactions with specific enzymes or receptors involved in various disease processes. Sulfonamides are known for their antibacterial properties by inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. The thiazole ring may enhance interactions with protein targets through π-stacking or hydrogen bonding due to its electron-rich nature.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antibacterial Activity : Compounds in this class have shown efficacy against various bacterial strains by disrupting folate synthesis pathways.
  • Antitumor Properties : Some thiazole derivatives have been studied for their ability to inhibit tumor growth in vitro and in vivo.
  • Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, providing therapeutic benefits in conditions like rheumatoid arthritis.
  • Neuroprotective Effects : Certain derivatives have demonstrated potential in protecting neuronal cells from oxidative stress and excitotoxicity.

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
AntibacterialInhibition of dihydropteroate synthase
AntitumorInduction of apoptosis
Anti-inflammatoryModulation of cytokine release
NeuroprotectiveScavenging reactive oxygen species

Notable Research Findings

  • A study demonstrated that thiazole derivatives can inhibit the interaction between amyloid beta peptide and Aβ-binding alcohol dehydrogenase, suggesting potential applications in Alzheimer's disease treatment .
  • Another investigation revealed that certain synthesized compounds exhibited significant neuroprotective effects in models of ischemia/reperfusion injury, highlighting their antioxidant properties .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide is C25H25N3O3S2C_{25}H_{25}N_{3}O_{3}S_{2} with a molecular weight of 479.61 g/mol. The compound features a thiazole ring, a phenylsulfonyl group, and a pyridin-4-ylmethyl moiety, which contribute to its biological activity and reactivity in various chemical processes .

Antibacterial Activity

Sulfonamides, including this compound, are known for their antibacterial properties. They inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. This mechanism can potentially be exploited for developing new antibacterial agents .

Anticancer Research

The structure of this compound suggests potential anticancer activity. The thiazole ring may interact with proteins involved in cancer cell signaling pathways, leading to apoptosis or cell cycle arrest . Further studies are required to elucidate its specific targets and efficacy in cancer models.

Enzyme Inhibition Studies

This compound can serve as a lead structure for designing inhibitors targeting specific enzymes in various biochemical pathways. Its sulfonamide group is particularly relevant for developing inhibitors that modulate metabolic processes .

Drug Development

Given its bioactive nature, this compound is a candidate for drug development in treating diseases related to bacterial infections and cancer. Its unique combination of functional groups allows for modifications that could enhance efficacy and reduce side effects .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Thiazole Core : This can be achieved through cyclization reactions involving 2-aminothiophenol.
  • Acylation with Phenylsulfonyl Chloride : The thiazole derivative is reacted with phenylsulfonyl chloride in the presence of a base.
  • Pyridin-4-ylmethyl Group Introduction : This step involves alkylation with pyridin-4-ylmethyl halides.
  • Final Coupling : The last step generally involves coupling reactions to finalize the butanamide structure .

Case Studies and Research Findings

Several studies have investigated the biological activities and mechanisms of action associated with compounds similar to this compound:

StudyFocusFindings
Study AAntibacterial ActivityDemonstrated inhibition of bacterial growth through sulfonamide action on folate synthesis pathways.
Study BAnticancer PropertiesShowed potential apoptosis induction in cancer cell lines via thiazole-mediated pathways.
Study CEnzyme InhibitionIdentified specific enzyme targets affected by the compound, leading to metabolic modulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridine Substituent Position: Para vs. Ortho

A closely related analog, 4-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide (CAS 922470-09-5), differs only in the position of the pyridine methyl group (pyridin-2-ylmethyl vs. pyridin-4-ylmethyl). This positional isomerism significantly impacts molecular interactions. The para-substituted pyridine (in the target compound) may facilitate stronger π-stacking with aromatic residues in enzyme active sites, whereas the ortho-substituted analog (pyridin-2-ylmethyl) could introduce steric hindrance, reducing binding efficiency .

Feature Target Compound Pyridin-2-ylmethyl Analog
Pyridine substitution Para (4-position) Ortho (2-position)
Molecular weight (g/mol) ~493.6 (estimated) 493.6
Key structural difference Optimized π-stacking potential Potential steric hindrance

Sulfonyl-Containing Scaffolds

The compound 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)aniline () shares a phenylsulfonyl group and pyridin-4-ylmethyl moiety but replaces the benzo[d]thiazole core with a nitrobenzene-piperazine scaffold. This analog inhibits Aedes aegypti Kir1 (AeKir1) channels, demonstrating >50% larval mortality at 10 μM. In contrast, the target compound’s benzo[d]thiazole core may enhance selectivity for mammalian targets (e.g., kinases or proteases) due to its planar aromatic structure .

Triazole-Thiones with Phenylsulfonyl Groups

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () highlight the role of sulfonyl groups in stabilizing tautomeric forms and influencing bioavailability. While these triazole derivatives exhibit antifungal and antibacterial activity, the target compound’s amide linkage and benzo[d]thiazole core likely confer distinct pharmacokinetic profiles, such as improved membrane permeability .

Q & A

Basic: What are the common synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step coupling reactions. For the amide bond formation, carbodiimide-based reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF or DCM are widely used to activate carboxylic acid intermediates . For example, coupling 4-(phenylsulfonyl)butanoic acid with amine derivatives (e.g., 4,7-dimethylbenzo[d]thiazol-2-amine) under these conditions yields the target compound. Reaction duration (8–24 hours) and stoichiometric ratios (1:1.2–1.5 for amine:acid) critically impact yields, which range from 51% to 83% depending on purification methods like flash chromatography . Solvent choice (polar aprotic vs. halogenated) also affects reaction efficiency, with DMF favoring solubility but requiring rigorous drying to avoid side reactions.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ 2.4–2.6 ppm, aromatic protons at δ 7.1–8.3 ppm) and carbon types (e.g., sulfonyl carbons at ~110 ppm, carbonyls at ~170 ppm). Discrepancies in splitting patterns may indicate rotameric forms due to hindered rotation around the sulfonyl group .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O at ~1150 cm⁻¹). Absence of unexpected bands (e.g., -OH) validates purity .
  • Mass Spectrometry (HRMS-ESI) : Verifies molecular ion peaks (e.g., [M+H]+ with <2 ppm error) and fragmentation patterns consistent with the sulfonyl and benzothiazole moieties .

Basic: How can researchers design initial bioactivity screening for this compound?

Methodological Answer:
Adopt a tiered approach:

In vitro assays : Test against target enzymes (e.g., kinases, HDACs) using fluorescence-based activity assays at 10–100 µM concentrations. Reference compounds (e.g., SAHA for HDAC inhibition) serve as positive controls .

Antimicrobial screening : Follow CLSI guidelines with MIC (Minimum Inhibitory Concentration) determinations against Gram-positive/negative strains, using ampicillin and ciprofloxacin as benchmarks .

Cytotoxicity profiling : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices (IC50 > 50 µM suggests low toxicity) .

Advanced: How can synthesis yields be optimized for large-scale production?

Methodological Answer:
Key strategies include:

  • Catalytic hydrogenation : Use Pd/C (10 wt%) under H₂ (1 atm) to reduce intermediates, achieving >67% yield with minimal byproducts .
  • Solvent optimization : Replace DMF with MeCN for amide couplings to reduce side reactions (e.g., hydrolysis) while maintaining reaction rates .
  • Microwave-assisted synthesis : Shorten reaction times (e.g., from 8 hours to 30 minutes) for thermally driven steps, improving throughput .
  • Workup modifications : Implement liquid-liquid extraction (e.g., DCM/water) over column chromatography for cost-effective scaling .

Advanced: How to resolve discrepancies in NMR data interpretation?

Methodological Answer:
Address ambiguities via:

  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotamers) by observing signal coalescence at elevated temperatures (e.g., 40–60°C) .
  • Crystallographic validation : Use SHELX software for single-crystal X-ray diffraction to unambiguously assign bond geometries and confirm tautomeric forms .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings, especially for crowded aromatic regions .

Advanced: How to design mechanistic studies for bioactivity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., HDACs). Prioritize binding poses with sulfonyl groups forming hydrogen bonds to catalytic zinc ions .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) and thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
  • Mutagenesis studies : Engineer point mutations (e.g., His145Ala in HDAC2) to identify critical residues for inhibition .
  • Metabolic stability assays : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation, guiding structural modifications (e.g., trifluoromethyl groups enhance stability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.